molecular formula C14H18O3 B8154474 tert-Butyl 4-methoxy-3-vinylbenzoate

tert-Butyl 4-methoxy-3-vinylbenzoate

Cat. No.: B8154474
M. Wt: 234.29 g/mol
InChI Key: WBBDMMICQXSBKO-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-3-vinylbenzoate is a synthetic benzoate ester characterized by a tert-butyl ester group, a methoxy substituent at the para position, and a vinyl group at the meta position of the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and polymer chemistry. The tert-butyl group enhances steric protection, making it resistant to nucleophilic attack, while the vinyl group offers sites for further functionalization, such as polymerization or Michael additions. Unlike naturally occurring terpenes or phenylpropanoids, which are abundant in plant volatiles and essential oils (e.g., monoterpenes in lavender extracts ), this ester is synthetically derived and lacks direct biological activity profiles observed in terpene derivatives .

Properties

IUPAC Name

tert-butyl 3-ethenyl-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-6-10-9-11(7-8-12(10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBDMMICQXSBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methoxy-3-vinylbenzoate typically involves the esterification of 4-methoxy-3-vinylbenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-methoxy-3-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alkane derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry: tert-Butyl 4-methoxy-3-vinylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its ester bond is susceptible to enzymatic cleavage, providing insights into enzyme specificity and activity.

Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable starting material in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows for polymerization reactions, leading to the formation of materials with desirable properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-3-vinylbenzoate primarily involves its reactivity towards nucleophiles and electrophiles. The ester bond can be hydrolyzed by nucleophiles, while the vinyl group can participate in addition reactions with electrophiles. The methoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic effects of the substituents on the benzene ring, which influence the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water)
tert-Butyl 4-methoxy-3-vinylbenzoate 248.3 (calc.) ~40–50 (est.) ~300 (est.) Insoluble
Methyl 4-methoxybenzoate 166.2 52–54 275–280 Slightly soluble
4-Methoxy-3-vinylbenzoic acid 178.2 130–135 (dec.) N/A Moderately soluble

Key Observations :

  • The tert-butyl group increases steric bulk, reducing solubility in polar solvents but enhancing stability under acidic conditions.
  • The methoxy group donates electron density to the aromatic ring, directing electrophilic substitutions to specific positions.
  • The vinyl group differentiates this compound from simpler esters by enabling conjugation or polymerization reactions.

Table 2: Reactivity and Functional Uses

Compound Key Reactivity Applications
This compound 1. Radical polymerization via vinyl group.
2. Acid-catalyzed ester hydrolysis.
1. Polymer precursors.
2. Protecting group in peptide synthesis.
Methyl 4-methoxybenzoate Ester hydrolysis under basic conditions. Flavoring agent; intermediate in drug synthesis.
4-Methoxy-3-vinylbenzoic acid Decarboxylation under heat; Diels-Alder reactions. Monomer for bioplastics; ligand in coordination chemistry.

Comparison with Terpene Derivatives :

Research Findings and Industrial Relevance

  • Synthetic Versatility : The compound’s vinyl group enables its use in creating cross-linked polymers, offering thermal stability superior to linear polyesters.
  • Stability in Formulations : Its resistance to hydrolysis under physiological conditions contrasts with methyl esters, which degrade rapidly in basic environments.

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